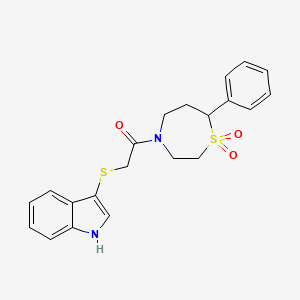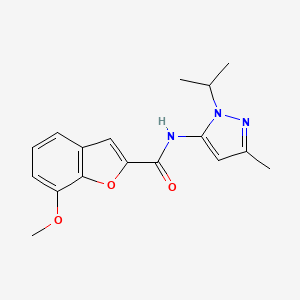
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide, also known as PZM21, is a compound that has gained significant attention in the field of biomedical research. It is a potent analgesic agent that has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been focused on the synthesis and characterization of pyrazole derivatives, demonstrating significant interest in their potential applications. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicative of the compound's relevance in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Antiallergic Activity
Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic properties, highlighting the potential of related compounds in the development of new therapeutic agents for allergy management (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985).
Bioactive Compound Development
Further contributions include the synthesis of compounds from visnaginone for potential bioactive applications, suggesting the versatility of these chemical frameworks in generating molecules with significant biological activities (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).
Optical Properties and Materials Science
Jiang, Liu, Lv, and Zhao (2012) investigated novel pyrazole-oxadiazole derivatives for their optical properties, indicating the compound's potential in the development of optical materials and sensors (Zhen-Ju Jiang, Jin‐Ting Liu, Hong-Shui Lv, & Baoxiang Zhao, 2012).
properties
IUPAC Name |
7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10(2)20-15(8-11(3)19-20)18-17(21)14-9-12-6-5-7-13(22-4)16(12)23-14/h5-10H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAHQPBMKIYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)
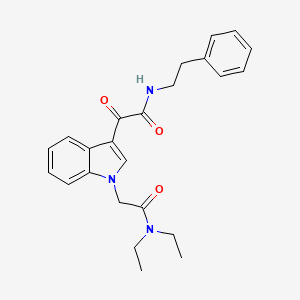
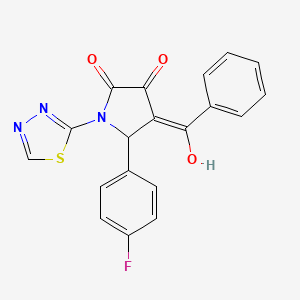
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)
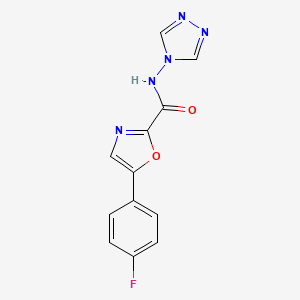
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)
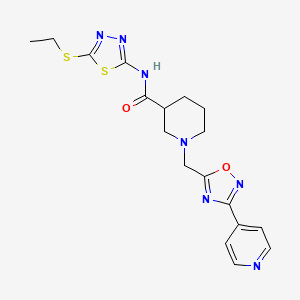
![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)
